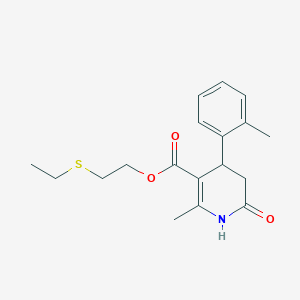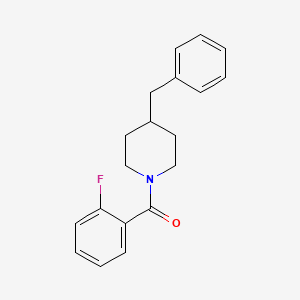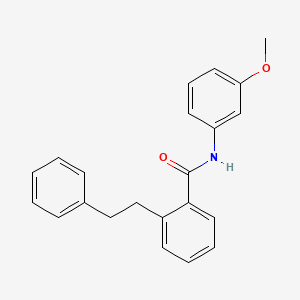![molecular formula C16H16ClNOS2 B5539121 3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide is a chemical compound that has been the subject of various studies. Its synthesis and properties have been explored in the context of organic chemistry and material science.
Synthesis Analysis
This compound has been synthesized through various methods, including copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts (Baranovskyi et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using density functional theory (DFT) and other spectroscopic techniques, providing insights into their molecular equilibrium geometry (Sivakumar et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure include the Michael reaction under basic conditions, which has been shown to produce various derivatives (Dyachenko & Krasnikov, 2012).
Physical Properties Analysis
The physical properties of such compounds have been studied extensively. For instance, the compound 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one showed interesting properties when reacted with 3-amino-N-phenyl-3-thioxopropanamide (Dyachenko & Krasnikov, 2012).
Chemical Properties Analysis
The chemical properties of such compounds are often studied through their antimicrobial activity, molecular docking analysis, and interaction with various proteins, as seen in related pyrazole derivatives (Sivakumar et al., 2020).
科学的研究の応用
Synthesis and Antibacterial Activity
Compounds with structures related to "3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide" have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, aryloxypropanamide derivatives have been synthesized and tested for their antimicrobial properties against a range of bacterial and fungal strains. These compounds exhibit variable and modest activities against investigated strains, highlighting their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Anticancer Potential
Thiazole and thiadiazole derivatives incorporating a thiazole moiety have shown potent anticancer activities. The synthesis of such derivatives aims to explore their potential as anticancer agents. Studies have demonstrated that certain derivatives exhibit significant anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Gomha et al., 2017).
Anticonvulsant Studies
Research into N-Benzyl-3-[(chlorophenyl)amino]propanamides has revealed their efficacy in anticonvulsant studies. These compounds, prepared through amine exchange reactions, have been tested in animal models for their potential to protect against seizures. The findings indicate that certain isomers of these propanamides are more potent than standard drugs in seizure tests, highlighting their potential application in treating generalized seizures (Idris et al., 2011).
Photocleavage Reactions
Monothioimides, closely related to the target compound in structural terms, have been studied for their photochemistry. Research into their crystal structures and photocleavage reactions provides insights into their behavior under light exposure. These studies contribute to understanding the molecular properties that govern the reactivity of such compounds, potentially applicable in materials science and photodynamic therapy (Fu et al., 1998).
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c1-20-15-4-2-3-13(11-15)18-16(19)9-10-21-14-7-5-12(17)6-8-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFLZGMXQYOYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)


![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)

![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)
![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)
